Kinase Inhibition Profile: c-KIT Kinase Patent Association for the Ortho-Fluoro Isomer
The ortho-fluorobenzamide isomer (CAS 893133-85-2) is explicitly claimed within a patent family as a compound or composition with c-KIT kinase inhibitory activity, a specific molecular target not disclosed for the meta-fluoro isomer (CAS 886936-11-4) or other related analogs in publicly available documents [1]. This patent association provides a verifiable, target-based differentiation over other C19H16FN5O3S2 isomers. While the patent does not disclose the specific IC50 value for this compound, the association with a clinically relevant oncology target (c-KIT) provides a strong, albeit qualitative, point of differentiation for procurement decisions in cancer research programs .
| Evidence Dimension | Target Kinase Association (c-KIT) |
|---|---|
| Target Compound Data | Claimed in patent family for c-KIT kinase inhibition (Ortho-fluoro isomer, CAS 893133-85-2) |
| Comparator Or Baseline | Meta-fluoro isomer (CAS 886936-11-4) and other analogs |
| Quantified Difference | Not available; differentiation is qualitative based on patent disclosure. |
| Conditions | Patent claim (WO/EP) analysis |
Why This Matters
This matters for scientific selection because it narrows the compound's potential therapeutic application to c-KIT-dependent cancers (e.g., GIST, AML), a specific context not applicable to other isomers lacking this patent association.
- [1] OBI. (n.d.). COMPOUNDS AND COMPOSITIONS AS C-KIT KINASE INHIBITORS. Patent No. 20190403824. Retrieved from http://www.obi.gr/ View Source
